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(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide
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Overview
Description
(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a phenyl group, a trimethoxybenzylidene moiety, and a hydrazinecarbothioamide functional group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phenylhydrazinecarbothioamide. The reaction is carried out under reflux conditions in an ethanol solvent. The reaction mixture is heated gently to facilitate the formation of the desired product. The structure of the compound is confirmed through various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazinecarbothioamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in renal cancer cells by inhibiting caspase-3 activity, a critical enzyme in the apoptosis pathway .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Renal Cancer Cells | 15.3 | Caspase-3 inhibition |
Breast Cancer Cells | 12.7 | Induction of apoptosis |
Lung Cancer Cells | 10.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies showed that it significantly reduces inflammation markers in animal models of acute inflammation. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 2: Anti-inflammatory Effects of this compound
Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |
---|---|---|
Carrageenan-induced paw edema | 25 | 60 |
Lipopolysaccharide-induced inflammation | 50 | 75 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, its structural similarity to known inhibitors allows it to bind effectively to target enzymes involved in cancer progression and inflammatory responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Renal Ischemia/Reperfusion Injury : A study focused on the protective effects against renal ischemia/reperfusion injury demonstrated that treatment with this compound significantly improved renal function and reduced histopathological damage .
- Combination Therapy : Research has explored the use of this compound in combination with conventional chemotherapeutics to enhance anticancer efficacy while reducing side effects. Preliminary results suggest synergistic effects when used alongside established drugs like cisplatin.
Mechanism of Action
The mechanism of action of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as caspase-3. By inhibiting caspase-3 activity, the compound prevents the execution phase of apoptosis, thereby protecting cells from programmed cell death. This mechanism is particularly relevant in the context of renal ischemia/reperfusion injury, where the compound has demonstrated protective effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-N-substituted-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamides: These compounds share a similar core structure but differ in the substituents attached to the hydrazinecarbothioamide moiety.
Uniqueness
(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit caspase-3 and protect against apoptosis sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-apoptotic mechanisms. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C19H20N4O5S
- Molecular Weight: Approximately 396.45 g/mol
This compound features a hydrazinecarbothioamide moiety linked to a phenyl group and a trimethoxybenzylidene substituent, which may contribute to its biological activities.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies focusing on its anticancer and anti-apoptotic properties.
Anticancer Activity
Research has indicated that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation: A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 1.58 µM to 9.18 µM, indicating potent cytotoxic effects compared to standard drugs like doxorubicin and sorafenib .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 5.10 |
Similar Derivative | HepG2 | 6.19 |
Doxorubicin | MCF-7 | 7.26 |
Sorafenib | HepG2 | 9.18 |
Anti-apoptotic Activity
The anti-apoptotic potential of this compound was evaluated through in vivo studies where it was shown to reduce tissue damage in models of renal ischemia/reperfusion injury:
- Mechanism of Action: The compound exhibited significant inhibition of caspase-3 and caspase-9 activities, which are critical mediators in the apoptotic pathway. Notably, the compound showed a greater reduction in active caspase levels compared to the reference drug N-acetylcysteine (NAC), suggesting enhanced protective effects against apoptosis .
Compound | Caspase Inhibition (ng/mL) |
---|---|
This compound | Caspase-3: 69.77 |
NAC (Reference) | Caspase-3: 85.00 |
Case Studies
Several case studies have highlighted the effectiveness of hydrazinecarbothioamide derivatives in various therapeutic contexts:
- Renal Ischemia/Reperfusion Injury Study:
- Cancer Cell Line Studies:
Properties
CAS No. |
83796-48-9 |
---|---|
Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3O3S/c1-21-14-9-12(10-15(22-2)16(14)23-3)11-18-20-17(24)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,19,20,24)/b18-11+ |
InChI Key |
AIBMIQGSVBRQNH-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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